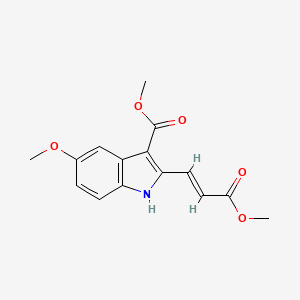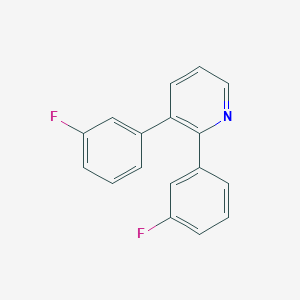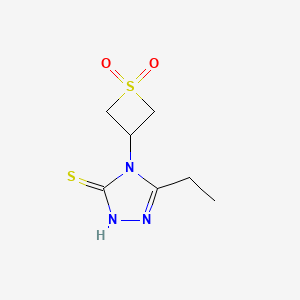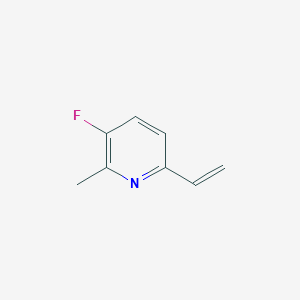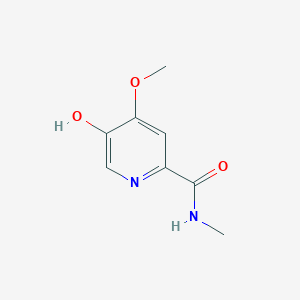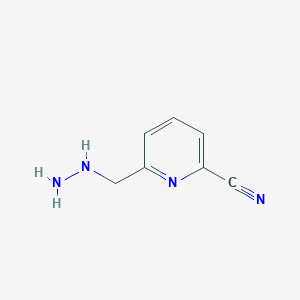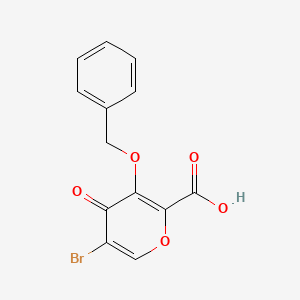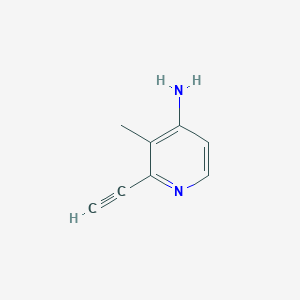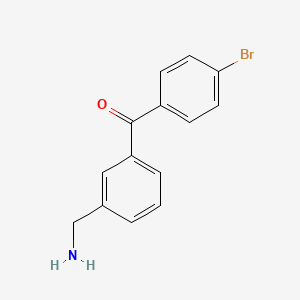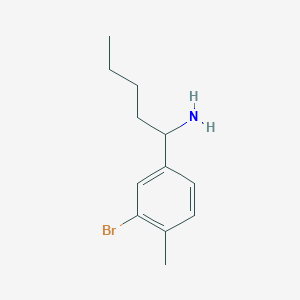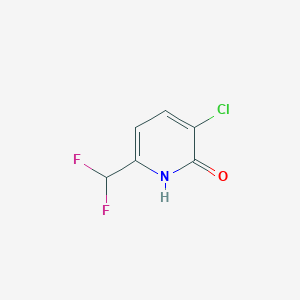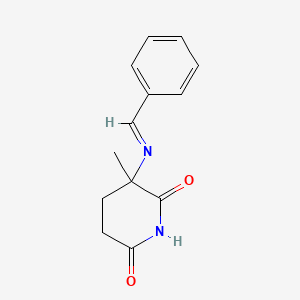![molecular formula C5H4O B12965310 Tricyclo[2.1.0.02,5]pentan-3-one CAS No. 31519-30-9](/img/structure/B12965310.png)
Tricyclo[2.1.0.02,5]pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[2.1.0.02,5]pentan-3-one: is a unique and intriguing compound known for its highly strained structure. This compound is characterized by a tricyclic framework, which includes three fused rings, making it a valuable subject for studying π-facial selectivity in nucleophilic additions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[2.1.0.02,5]pentan-3-one typically involves the formation of its derivatives, which are then subjected to various reactions. One common method involves the hydride reduction of monosubstituted this compound derivatives . Another approach includes the dirhodium tetra-acetate-catalyzed intramolecular addition of diazoketone to the cyclopropene double bond .
Industrial Production Methods: While specific industrial production methods for tricyclo[210
Chemical Reactions Analysis
Types of Reactions: Tricyclo[2.1.0.02,5]pentan-3-one undergoes various chemical reactions, including:
Reduction: Hydride reduction of its derivatives.
Decarbonylation: Transition metal-catalyzed decarbonylation at room temperature using AgClO4, leading to the formation of formal cyclobutadiene adducts.
Common Reagents and Conditions:
Hydride Reduction: Commonly employs hydride donors under controlled conditions.
Decarbonylation: Utilizes AgClO4 as a catalyst at room temperature.
Major Products Formed:
Reduction Products: Reduced forms of this compound derivatives.
Decarbonylation Products: Formal cyclobutadiene adducts.
Scientific Research Applications
Tricyclo[2.1.0.02,5]pentan-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of tricyclo[2.1.0.02,5]pentan-3-one involves the polarization of the strained σ bond in its structure. This polarization influences the facial selectivity observed during nucleophilic additions . Computational studies have shown that the anti-selectivity encountered in these substrates is due to the polarization of the C1-C5 strained σ bond .
Comparison with Similar Compounds
- Bicyclo[2.2.1]heptan-7-ones
- Bicyclo[2.2.2]octan-2-ones
- 4-Substituted-9-nor snoutanone
- 5-Exo-substituted-bicyclo[2.1.1]hexan-2-ones
Uniqueness: Tricyclo[2.1.0.02,5]pentan-3-one stands out due to its highly strained tricyclic structure, which makes it an excellent probe for studying electronic effects and facial selectivity in nucleophilic additions. Its unique framework allows for the segregation of steric and electronic effects, providing valuable insights into the role of electronic factors in determining facial selectivity .
Properties
CAS No. |
31519-30-9 |
|---|---|
Molecular Formula |
C5H4O |
Molecular Weight |
80.08 g/mol |
IUPAC Name |
tricyclo[2.1.0.02,5]pentan-3-one |
InChI |
InChI=1S/C5H4O/c6-5-3-1-2(3)4(1)5/h1-4H |
InChI Key |
HXXUWKGGJUAORX-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C1C(=O)C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one](/img/structure/B12965230.png)

